molecular formula C12H14N2 B1482286 3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2098106-15-9

3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No. B1482286
M. Wt: 186.25 g/mol
InChI Key: CXAYGHJIKLFAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • It is available for purchase from various suppliers .

Scientific Research Applications

Synthetic Applications and Biological Activities

  • Regioselective Synthesis and Antimicrobial Activity : Pyrazole derivatives, including isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, exhibit diverse biological activities. These derivatives have shown significant antimicrobial, anti-inflammatory, and analgesic activities. An efficient synthesis protocol for these derivatives has been established, contributing to the advancement in the field of synthetic organic chemistry and providing new tools for biological research (Yasser H. Zaki, A. R. Sayed, & S. Elroby, 2016).

  • Anticancer and Antiproliferative Agents : Novel pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating potential as anticancer agents. This highlights the importance of pyrazole derivatives in the development of new chemotherapeutic options (H. Ananda, K. S. Sharath Kumar, et al., 2017).

  • Antimicrobial and Antioxidant Activities : The synthesis of pyrazole derivatives with potential antimicrobial and antioxidant activities underscores their utility in addressing microbial resistance and oxidative stress-related disorders. These findings contribute to the exploration of pyrazoles as promising candidates for pharmaceutical development (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

  • Synthesis and Evaluation of Antidiabetic Agents : Pyrazoline and benzimidazole derivatives, through hybridization, have been studied for their α-glucosidase inhibition activity, showcasing the potential of pyrazole derivatives in the treatment of diabetes. This research adds to the understanding of pyrazole's role in the development of antidiabetic medications (Farhat Ibraheem, Matloob Ahmad, et al., 2020).

properties

IUPAC Name

3,5-dicyclopropyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-7-14-12(10-5-6-10)8-11(13-14)9-3-4-9/h1,8-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYGHJIKLFAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dicyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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